(R)-Isopropyl 2-Hydroxy-2-Phenylacetate: Structural Dynamics, Synthesis Workflows, and Applications in Drug Development
(R)-Isopropyl 2-Hydroxy-2-Phenylacetate: Structural Dynamics, Synthesis Workflows, and Applications in Drug Development
Executive Summary
(R)-isopropyl 2-hydroxy-2-phenylacetate (CAS: 89015-27-0), widely referred to as isopropyl (R)-mandelate, is a highly versatile chiral ester[1]. In pharmaceutical manufacturing and chemical research, it serves a critical dual purpose: it acts as a robust chiral building block in asymmetric synthesis[2] and is stringently monitored as Pregabalin EP Impurity D (or Impurity 19) during active pharmaceutical ingredient (API) quality control[1][3]. This technical whitepaper elucidates its physicochemical properties, the causality behind its chemoselective synthetic pathways, and provides self-validating experimental protocols for both its synthesis and analytical profiling.
Chemical Structure and Physicochemical Properties
The molecular architecture of (R)-isopropyl 2-hydroxy-2-phenylacetate relies on three distinct functional domains that dictate its reactivity and analytical behavior:
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Chiral Center : The alpha-carbon is bonded to a hydroxyl group (-OH), establishing the molecule's (R)-stereochemistry. Preserving the integrity of this chiral center without racemization is the primary challenge during esterification[4].
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Phenyl Ring : Provides aromatic stability and serves as a strong UV-active chromophore, which is essential for high-sensitivity HPLC-UV detection during impurity profiling[5].
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Isopropyl Ester Group : Introduces significant steric bulk. This steric hindrance is highly advantageous when the molecule is employed as a chiral auxiliary, as it directs the stereochemical outcome of downstream nucleophilic substitutions[2].
Quantitative Physicochemical Data
The following table summarizes the core properties required for handling, storage, and analytical method development[1][3][6].
| Property | Value / Description |
| Chemical Name | (R)-isopropyl 2-hydroxy-2-phenylacetate |
| Common Synonyms | Isopropyl (R)-mandelate, Pregabalin EP Impurity D (R Isomer), Pregabalin Impurity 19 |
| CAS Registry Number | 89015-27-0 |
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| Appearance | Clear oil to white solid (temperature and purity dependent) |
| Solubility | Soluble in Acetonitrile, Dichloromethane, Methanol, and Isopropanol |
| Storage Conditions | 2–8 °C, protected from ambient light and moisture |
Mechanistic Pathways and Synthesis Workflows
The synthesis of isopropyl (R)-mandelate requires chemoselective methodologies that prevent the degradation or racemization of the sensitive alpha-hydroxy group.
Pathway A: Direct Acid-Catalyzed Esterification
Traditional esterification using strong mineral acids (e.g., H₂SO₄) often leads to unwanted diester formation or loss of enantiomeric excess[4]. To circumvent this, mild Lewis acids such as boric acid or flame-derived silica/alumina (SA) are employed[4][7]. Boric acid forms a transient, reactive borate complex directly with the alpha-hydroxy group, facilitating highly chemoselective esterification in isopropanol with yields exceeding 93%[4]. Alternatively, flame-made SA catalysts provide high turnover frequencies (TOF ~10 h⁻¹) and up to 95% yield by leveraging a nonporous structure that affords free reactant access without diffusion limitations[7].
Pathway B: Ytterbium Triflate-Promoted Tandem Oxidation-Cannizzaro Reaction
An alternative route involves the direct transformation of aryl methyl ketones (e.g., phenylglyoxal) into mandelic acid derivatives. Traditional Cannizzaro reactions require harsh, strong bases that degrade sensitive substrates. However, utilizing Ytterbium triflate (Yb(OTf)₃)—a water-tolerant, reusable Lewis acid—allows for a tandem one-pot oxidation-Cannizzaro reaction[8]. This environmentally friendly approach yields the isopropyl ester directly (up to 80% yield) without the need for hazardous chlorinated solvents[8].
Figure 1: Mechanistic pathways for synthesizing (R)-isopropyl 2-hydroxy-2-phenylacetate.
Applications in Drug Development & Analytical Chemistry
Pregabalin Impurity Profiling
Pregabalin, a blockbuster anticonvulsant, is synthesized via routes that can generate (R)-isopropyl 2-hydroxy-2-phenylacetate as an intermediate or side product[5]. Under ICH Q3A guidelines, this compound is classified as Pregabalin EP Impurity D[1]. High-purity reference standards of this ester are mandatory for validating HPLC, LC-MS, and GC methods to ensure batch-to-batch reproducibility, safety, and global regulatory compliance[5][9].
Dynamic Kinetic Resolution (DKR)
Beyond its role as a regulated impurity, the ester is a highly valuable chiral auxiliary. In nucleophilic substitution reactions of alpha-bromo esters, (S)- or (R)-mandelate derivatives dictate the stereochemical outcome. For instance, in the asymmetric synthesis of 3-substituted morpholin-2-ones (key intermediates for the NK1 receptor antagonist aprepitant), the isopropyl mandelate framework induces high diastereomeric ratios (up to 97:3 dr)[2].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process checks and explaining the causality behind each step.
Protocol 1: Chemoselective Synthesis of Isopropyl (R)-Mandelate via Boric Acid Catalysis
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Initiation : Dissolve 2.0 g (13 mmol) of (R)-mandelic acid in 30 mL of isopropanol.
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Causality: Isopropanol acts as both the solvent and the reactant, driving the equilibrium toward esterification via Le Chatelier's principle.
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Catalysis : Add 170 mg (2.6 mmol) of boric acid in one single portion.
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Causality: Boric acid is chosen over strong mineral acids to prevent the formation of diester byproducts and preserve the enantiomeric purity of the alpha-hydroxy group[4].
-
-
Reaction & In-Process Validation : Stir the mixture at room temperature for 18 hours.
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Validation Check: Monitor the reaction via TLC (Hexane:EtOAc) to ensure the complete consumption of the starting acid before proceeding.
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-
Solvent Removal : Remove the bulk solvent in vacuo with mild heating (45-50 °C).
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Causality: Excessive heating (>60 °C) can trigger thermal degradation or racemization.
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Workup & Isolation : Extract the crude residue into CH₂Cl₂ (75 mL). Wash the organic layer with 1N NaHCO₃ (100 mL) to neutralize residual acid, followed by a brine/H₂O wash (50 mL). Dry the organic fraction with Na₂SO₄, decant, and remove the solvent under reduced pressure to afford the product as a clear oil (approx. 93% yield)[4].
Protocol 2: Analytical Validation for Pregabalin QC (Impurity D)
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Standard Preparation : Dissolve the Pregabalin EP Impurity D reference standard in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL[6].
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Sample Preparation : Prepare the Pregabalin API sample at 10 mg/mL in the mobile phase.
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Chromatographic Separation : Inject the sample onto a validated Chiral stationary phase column. Utilize a gradient elution (e.g., Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid).
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Causality: The TFA suppresses the ionization of residual acidic groups, preventing peak tailing and sharpening the chromatographic resolution.
-
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Detection & System Suitability : Monitor UV absorbance at 210 nm.
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Validation Check: The system is only validated if the resolution ( Rs ) between the main Pregabalin peak and Impurity D is ≥2.0 , ensuring baseline separation.
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Figure 2: Analytical workflow for Pregabalin QC using the Impurity D reference standard.
Conclusion
(R)-isopropyl 2-hydroxy-2-phenylacetate exemplifies the dual nature of chemical intermediates in modern pharmacopoeia. Whether functioning as a highly selective chiral auxiliary in the synthesis of complex therapeutics or acting as a strictly regulated impurity in Pregabalin manufacturing, a deep mechanistic understanding of its properties is essential. By employing chemoselective catalytic workflows and rigorous analytical protocols, researchers can effectively harness or control this molecule to meet stringent pharmaceutical standards.
References
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SRIRAMCHEM, "(R)-isopropyl 2-hydroxy-2-phenylacetate - SRIRAMCHEM", 9
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Houston, T. A., et al., "Supporting Information: Boric Acid-Catalyzed, Chemoselective Esterification of a-Hydroxycarboxylic Acids", AWS, 4
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National University of Pharmacy, "Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester", 5
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Curini, M., et al., "Ytterbium Triflate-Promoted Tandem One-Pot Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones", Organic Chemistry Portal, 8
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ACS Publications, "Efficient Acid-Catalyzed Conversion of Phenylglyoxal to Mandelates on Flame-Derived Silica/Alumina", 7
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ChemicalBook, "Pregabalin Impurity 19 | 89015-27-0", 3
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Arkivoc, "Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution...", 2
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KM Pharma Solution, "MSDS - Pregabalin EP Impurity D (R Isomer)",1
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